3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of chlorine atoms and the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting for various chemical and biological studies .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for their direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse biological effects .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies, suggesting that these processes may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 2,3-Dihydroimidazo[1,2-a]pyridine
- 4,5-Dichloroimidazo[1,2-a]pyridine
Uniqueness
3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and the specific arrangement of the imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,6-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2/c14-9-3-1-8(2-4-9)12-13(16)18-7-10(15)5-6-11(18)17-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIYOLUXMLEBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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